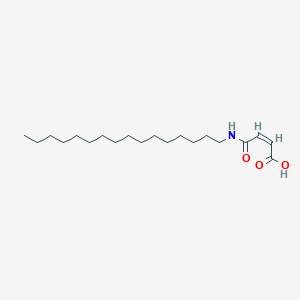
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Hexadecylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a long hexadecyl chain attached to an amino group, which is further connected to a but-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Hexadecylamine: Hexadecylamine can be synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Amide Bond Formation: The hexadecylamine is then reacted with maleic anhydride to form the corresponding amide. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the formulation of surfactants or emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The amino and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Hexadecylamine: Shares the long hydrophobic chain but lacks the but-2-enoic acid moiety.
Maleic Acid: Contains the but-2-enoic acid structure but lacks the hexadecylamine component.
N-Hexadecylmaleimide: Similar structure but with a maleimide group instead of the oxobut-2-enoic acid.
Uniqueness: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid is unique due to the combination of a long hydrophobic chain and a reactive but-2-enoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
15806-42-5 |
|---|---|
Fórmula molecular |
C20H37NO3 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4-(hexadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(23)24/h16-17H,2-15,18H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
BBTWPENPOIZEIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCNC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
Key on ui other cas no. |
15806-42-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















